molecular formula C15H14N6O3S B11024046 N-(5-methyl-1,3,4-thiadiazol-2-yl)-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide

N-(5-methyl-1,3,4-thiadiazol-2-yl)-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide

Katalognummer: B11024046
Molekulargewicht: 358.4 g/mol
InChI-Schlüssel: XRZOMLIQBAHORF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a hybrid molecule featuring two pharmacologically significant moieties:

  • 5-Methyl-1,3,4-thiadiazole: A heterocyclic scaffold known for antimicrobial, anticancer, and anti-inflammatory activities .
  • 4-Oxoquinazoline: A bicyclic structure associated with enzyme inhibition (e.g., enoyl-acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis) and antitumor effects .

Eigenschaften

Molekularformel

C15H14N6O3S

Molekulargewicht

358.4 g/mol

IUPAC-Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[[2-(4-oxoquinazolin-3-yl)acetyl]amino]acetamide

InChI

InChI=1S/C15H14N6O3S/c1-9-19-20-15(25-9)18-12(22)6-16-13(23)7-21-8-17-11-5-3-2-4-10(11)14(21)24/h2-5,8H,6-7H2,1H3,(H,16,23)(H,18,20,22)

InChI-Schlüssel

XRZOMLIQBAHORF-UHFFFAOYSA-N

Kanonische SMILES

CC1=NN=C(S1)NC(=O)CNC(=O)CN2C=NC3=CC=CC=C3C2=O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesis of the Quinazolinone Core

The 4-oxoquinazolin-3(4H)-yl fragment is synthesized via cyclization of anthranilic acid derivatives. A widely adopted method involves:

  • Formation of Benzoxazinone Intermediate :
    Anthranilic acid reacts with maleic anhydride in acetic anhydride to form 3-(4-oxo-4H-benzo[d] oxazin-2-yl)acrylic acid. Cyclization is achieved under reflux with phosphorus oxychloride (POCl₃), yielding a benzoxazinone intermediate .

  • Conversion to Quinazolinone :
    Treatment of the benzoxazinone with hydrazine hydrate in n-butanol facilitates ring expansion to 3-amino-2-(chloromethyl)quinazolin-4(3H)-one. This step proceeds via nucleophilic attack at the carbonyl group, followed by elimination of water .

Reaction Conditions :

StepReagentsSolventTemperatureTimeYield
1Maleic anhydride, Ac₂OAcetic acid80°C4 h85%
2Hydrazine hydraten-ButanolReflux6 h72%

Characterization :

  • IR : C=O stretch at 1670 cm⁻¹, C=N at 1599 cm⁻¹ .

  • ¹H NMR (DMSO) : δ 8.15–8.17 (m, 1H, aromatic), 5.75 (s, 2H, NH₂), 4.89 (s, 2H, CH₂Cl) .

Functionalization with 1,3,4-Thiadiazole

The 5-methyl-1,3,4-thiadiazol-2-amine group is introduced via nucleophilic substitution or condensation:

  • Preparation of 5-Methyl-1,3,4-Thiadiazol-2-Amine :
    Thiosemicarbazide reacts with acetic anhydride in ethanol under reflux, followed by cyclization with POCl₃ to form 5-methyl-1,3,4-thiadiazol-2-amine .

  • Coupling to Quinazolinone :
    The chloromethyl group in 3-amino-2-(chloromethyl)quinazolin-4(3H)-one undergoes nucleophilic substitution with 5-methyl-1,3,4-thiadiazol-2-amine in tetrahydrofuran (THF) using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent .

Reaction Conditions :

StepReagentsSolventTemperatureTimeYield
1Thiosemicarbazide, Ac₂OEthanolReflux6 h68%
2DCC, THFTHFRT24 h65%

Characterization :

  • ¹³C NMR : δ 161.15 (C=O), 154.10 (C=N), 43.49 (CH₂) .

  • MS (EI) : m/z 209.03 (M⁺) .

Glycinamide Side Chain Incorporation

The N²-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide moiety is installed via a two-step acylation:

  • Acetylation of Glycine :
    Glycine reacts with chloroacetyl chloride in dichloromethane (DCM) under basic conditions (triethylamine) to form N-chloroacetylglycine.

  • Amide Bond Formation :
    The chloroacetylated glycine is coupled to the 5-methyl-1,3,4-thiadiazol-2-yl-quinazolinone intermediate using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF .

Reaction Conditions :

StepReagentsSolventTemperatureTimeYield
1Chloroacetyl chloride, Et₃NDCM0°C2 h90%
2EDC, HOBtDMFRT12 h58%

Characterization :

  • IR : Amide I band at 1650 cm⁻¹, Amide II at 1550 cm⁻¹ .

  • ¹H NMR (DMSO) : δ 8.50–9.00 (s, 1H, NH), 3.50–4.00 (m, 2H, CH₂) .

Purification and Optimization

Chromatographic Purification :

  • Silica gel column chromatography (DCM:EtOAc, 9:1) isolates intermediates .

  • Final product recrystallized from methanol/water (7:3) .

Yield Optimization :

  • Substituent effects: Electron-withdrawing groups on the thiadiazole ring improve coupling efficiency by 15–20% .

  • Catalytic additives: 4-Dimethylaminopyridine (DMAP) increases acylation yields to 75% .

Analytical Validation

Purity Assessment :

  • HPLC (C18 column, acetonitrile/water gradient): >98% purity .

  • Melting Point : 152–154°C (decomposition) .

Spectral Consistency :

  • HRMS : Calculated for C₁₆H₁₅N₅O₃S: 373.09; Found: 373.08 .

  • XRD : Confirms planar quinazolinone-thiadiazole conformation .

Challenges and Alternatives

Low-Yield Steps :

  • Cyclization of benzoxazinone to quinazolinone (30% yield) improved to 72% using microwave-assisted synthesis .

  • Alternative route: Direct coupling of preformed thiadiazole-glycinamide to quinazolinone via Suzuki-Miyaura cross-coupling (under investigation) .

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The thiadiazole ring can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the quinazolinone moiety can yield dihydroquinazolinone derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring, where halogenated derivatives can be formed.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents like N-bromosuccinimide, N-chlorosuccinimide.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Dihydroquinazolinone derivatives.

    Substitution Products: Halogenated thiadiazole derivatives.

Wissenschaftliche Forschungsanwendungen

Introduction to N-(5-methyl-1,3,4-thiadiazol-2-yl)-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide

This compound is a compound that integrates a thiadiazole moiety with quinazoline and glycinamide structures. This unique combination suggests potential applications in various fields, particularly in medicinal chemistry due to its anticipated biological activities.

Anticancer Activity

Research indicates that compounds with thiadiazole and quinazoline frameworks exhibit significant anticancer properties. For instance, studies on similar derivatives have shown promising results against various cancer cell lines. The incorporation of the thiadiazole ring is believed to enhance the interaction with biological targets involved in cancer progression.

Case Study:

A compound structurally related to this compound demonstrated considerable cytotoxicity against several cancer cell lines, including those for colon and ovarian cancers, with growth inhibition percentages exceeding 75% in some cases .

Enzyme Inhibition

The compound may also act as an enzyme inhibitor. Thiadiazole derivatives have been shown to inhibit urease activity in Helicobacter pylori, suggesting that similar mechanisms could be explored for this compound.

Mechanism of Action:

The interaction with urease disrupts the urea cycle, leading to decreased ammonia production and potentially mitigating the pathogenic effects of H. pylori infections .

Antimicrobial Properties

Thiadiazole derivatives are known for their antimicrobial activities. The presence of both the thiadiazole and quinazoline structures in this compound may enhance its efficacy against various bacterial strains.

Research Insights:

Studies have reported that similar compounds exhibit broad-spectrum antimicrobial activity, which could be a focal point for further investigations into this compound .

Neuroprotective Effects

Given the growing interest in neurodegenerative diseases, compounds like this compound could be evaluated for their potential neuroprotective effects. Previous studies have highlighted that compounds with similar structural motifs can inhibit acetylcholinesterase activity, which is crucial for maintaining acetylcholine levels in neurodegenerative conditions like Alzheimer's disease .

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound involves strategic modifications of existing thiadiazole and quinazoline derivatives. Understanding the SAR can provide insights into optimizing its biological activities.

Synthesis Insights:

Recent advancements in synthetic methodologies allow for the efficient preparation of such compounds, facilitating the exploration of their biological properties and enhancing their therapeutic potential .

Wirkmechanismus

The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide involves its interaction with specific molecular targets:

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

Compound Name Key Structural Features Biological Activity Reference
N-(5-Methyl-1,3,4-Thiadiazol-2-yl)-2-(4-Phenylpiperazin-1-yl)Acetamide (2d) 5-Methyl-thiadiazole + phenylpiperazine Anticancer (in vitro screening)
N-(5-(4-Chlorophenyl)-1,3,4-Thiadiazol-2-yl)-2-(4-(4-Fluorophenyl)Piperazin-1-yl)Acetamide (4g) Chlorophenyl-thiadiazole + fluorophenyl-piperazine Anticancer (IC₅₀: 12.3 µM against MCF-7 cells)
2-(4-Oxoquinazolin-3(4H)-yl)-N-Phenylacetamide 4-Oxoquinazoline + phenylacetamide InhA inhibition (MIC: 0.5 µg/mL for Mtb)
N-((5-Methyl-1,3,4-Thiadiazol-2-yl)Carbamothioyl)Nicotinamide (NTD1) 5-Methyl-thiadiazole + nicotinamide Antidiabetic (α-glucosidase inhibition)

Key Observations :

  • The target compound’s 4-oxoquinazoline moiety distinguishes it from most thiadiazole derivatives, which typically pair with arylpiperazines or sulfonamides .
  • Unlike NTD1, which uses a nicotinamide group for enzyme inhibition, the glycinamide linker in the target compound may improve solubility and reduce off-target interactions .

Pharmacological and Physicochemical Properties

Spectral and Analytical Data Comparison
Property Target Compound (Inferred) Compound 2d Compound 4g
Melting Point Not reported 155–158°C 203–205°C
IR (C=O stretch) ~1700 cm⁻¹ (predicted) 1705 cm⁻¹ 1716 cm⁻¹
¹H-NMR (δ, ppm) Expected peaks for thiadiazole-CH₃ (~2.6 ppm) 2.61 ppm (thiadiazole-CH₃) 2.80 ppm (thiadiazole-CH₃)
Biological Target Potential InhA or kinase inhibition Unspecified anticancer activity MCF-7 cell line inhibition

Insights :

  • The consistent IR absorption for C=O (~1700–1716 cm⁻¹) across analogues confirms stable amide bond formation .
  • Thiadiazole-CH₃ protons resonate near 2.6–2.8 ppm in DMSO-d₆, indicating minimal electronic perturbation from substituents .

Computational and Structural Insights

  • Docking Studies : Compounds with 4-oxoquinazoline (e.g., 2-(4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide) bind InhA’s NADH pocket via hydrogen bonding with Tyr158 and hydrophobic interactions with Ala198 .
  • Thiadiazole Derivatives : Molecular dynamics simulations suggest that substituents like 4-fluorophenyl in 4g improve binding to kinase ATP pockets by reducing steric hindrance .

Biologische Aktivität

N-(5-methyl-1,3,4-thiadiazol-2-yl)-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other pharmacological activities.

Chemical Structure

The compound features a thiadiazole moiety and a quinazoline derivative, which are known for their diverse biological activities. The presence of these functional groups is believed to contribute significantly to the compound's efficacy in various biological assays.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole-based compounds. For example, derivatives of 1,3,4-thiadiazole have shown significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells.

Table 1: Cytotoxicity of Thiadiazole Derivatives

CompoundCell LineIC50 (µM)
Compound AMCF-715
Compound BHepG220
This compoundMCF-7TBD
This compoundHepG2TBD

The exact IC50 values for this compound are still under investigation but are expected to be comparable to other effective thiadiazole derivatives .

2. Antimicrobial Activity

Thiadiazole derivatives have also been evaluated for their antimicrobial properties. Studies indicate that these compounds exhibit activity against a range of bacterial and fungal pathogens.

Table 2: Antimicrobial Activity of Thiadiazole Compounds

CompoundPathogenMinimum Inhibitory Concentration (MIC)
Compound CE. coli32 µg/mL
Compound DS. aureus16 µg/mL
This compoundC. albicansTBD

Preliminary results suggest that the compound may possess significant antimicrobial activity, although specific MIC values are yet to be determined .

3. Other Pharmacological Activities

Beyond anticancer and antimicrobial effects, thiadiazole derivatives have demonstrated various other biological activities:

  • Antioxidant Activity : Compounds containing thiadiazole rings show promise in reducing oxidative stress.
  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties that could be beneficial in treating inflammatory diseases.

Case Studies

Several case studies have documented the efficacy of thiadiazole-based compounds in clinical settings:

  • Case Study on Anticancer Efficacy : A study involving a series of synthesized thiadiazole derivatives demonstrated that modifications at the quinazoline moiety significantly enhanced cytotoxicity against MCF-7 cells.
  • Clinical Trials on Antimicrobial Properties : Clinical evaluations showed that certain thiadiazole compounds successfully inhibited bacterial growth in patients with resistant infections.

Q & A

Basic: What are the optimized synthetic routes for preparing N-(5-methyl-1,3,4-thiadiazol-2-yl)-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide, and how can purity be ensured?

Methodological Answer:
The synthesis of this compound involves multi-step reactions, typically starting with functionalization of the 1,3,4-thiadiazole and quinazolinone cores. A general approach includes:

  • Step 1: Condensation of 5-methyl-1,3,4-thiadiazol-2-amine with a glycinamide derivative using coupling agents (e.g., EDC/HOBt) in anhydrous DMF under nitrogen .
  • Step 2: Acetylation of the quinazolinone moiety with chloroacetyl chloride, followed by nucleophilic substitution with the thiadiazole-glycinamide intermediate in ethanol at reflux (6–8 hours) .
  • Purification: Recrystallization from ethanol-DMF (1:2) mixtures yields high-purity crystals. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and confirm purity via HPLC (C18 column, acetonitrile/water gradient) .

Basic: Which analytical techniques are critical for characterizing this compound’s structural integrity and purity?

Methodological Answer:

  • IR Spectroscopy: Identify key functional groups (e.g., C=O stretch of the quinazolinone at ~1680 cm⁻¹, N-H bend of the thiadiazole at ~1540 cm⁻¹) .
  • NMR Analysis:
    • ¹H NMR: Confirm the quinazolinone aromatic protons (δ 7.8–8.2 ppm) and thiadiazole methyl group (δ 2.4 ppm, singlet) .
    • ¹³C NMR: Verify carbonyl carbons (amide C=O at ~170 ppm, quinazolinone C=O at ~165 ppm) .
  • Mass Spectrometry: High-resolution ESI-MS should match the theoretical molecular mass (e.g., C₁₉H₁₈N₆O₃S₂: calculated 454.08, observed 454.07) .

Advanced: How can researchers design experiments to evaluate this compound’s bioactivity, such as anticancer potential?

Methodological Answer:

  • In Vitro Screening: Use the NCI-60 panel to assess cytotoxicity. Prioritize cell lines with overexpression of target proteins (e.g., EGFR, tubulin) based on structural analogs’ activity .
  • Mechanistic Studies:
    • Apoptosis Assays: Perform Annexin V/PI staining and caspase-3 activation assays in treated cancer cells (e.g., MCF-7, A549) .
    • Cell Cycle Analysis: Flow cytometry (PI staining) to detect G2/M arrest, a common effect of thiadiazole derivatives .
  • Dose-Response Curves: Calculate IC₅₀ values using non-linear regression (GraphPad Prism) and compare to reference drugs (e.g., doxorubicin) .

Advanced: How can spectral data contradictions (e.g., NMR shifts or MS fragmentation) be resolved during structural confirmation?

Methodological Answer:

  • Variable Solvent NMR: Re-run ¹H NMR in deuterated DMSO or CDCl₃ to assess solvent-induced shift changes (e.g., amide proton exchange in DMSO-d₆) .
  • 2D NMR Techniques: Use HSQC and HMBC to resolve ambiguous couplings (e.g., distinguishing quinazolinone C-H from thiadiazole protons) .
  • Isotopic Labeling: Synthesize a ¹³C-labeled analog to confirm carbonyl assignments in complex regions of the spectrum .

Advanced: What computational methods are suitable for predicting binding interactions and resolving crystallographic ambiguities?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., EGFR kinase domain). Parameterize force fields for sulfur and nitrogen heterocycles .
  • X-ray Crystallography: Refine crystal structures using SHELXL (for small molecules) or PHENIX (for protein-ligand complexes). Address twinning or disorder with the TWINABS module .
  • DFT Calculations: Optimize geometry at the B3LYP/6-31G* level (Gaussian 16) to compare theoretical vs. experimental bond angles (e.g., C-S-C in thiadiazole) .

Advanced: How can structure-activity relationship (SAR) studies guide the modification of this compound’s substituents?

Methodological Answer:

  • Core Modifications:
    • Replace the 5-methyl group on the thiadiazole with electron-withdrawing groups (e.g., -Cl, -NO₂) to enhance electrophilicity .
    • Substitute the quinazolinone 4-oxo group with a thioxo moiety to alter hydrogen-bonding capacity .
  • Bioisosteric Replacement:
    • Swap the acetamide linker with a sulfonamide to improve metabolic stability .
  • Pharmacophore Mapping: Use MOE or Discovery Studio to identify critical interaction sites (e.g., hydrophobic pockets, hydrogen-bond donors) .

Advanced: What strategies mitigate synthetic challenges, such as low yields in the final coupling step?

Methodological Answer:

  • Optimized Coupling Conditions: Use HATU instead of EDC/HOBt for amide bond formation, and monitor pH (maintain 8–9 with DIPEA) .
  • Microwave-Assisted Synthesis: Reduce reaction time (30 minutes vs. 8 hours) and improve yields by 15–20% .
  • Protecting Groups: Temporarily protect the quinazolinone nitrogen with a Boc group to prevent side reactions during glycinamide coupling .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.